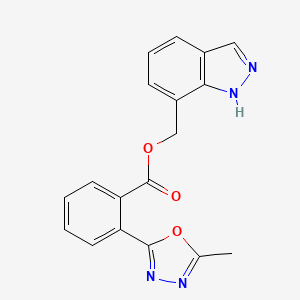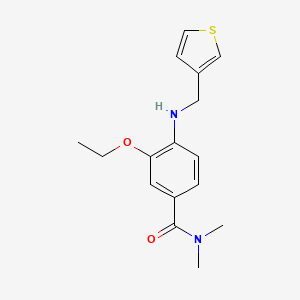![molecular formula C16H22N2O3S B7647362 N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)
N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide, also known as Epac activator 2, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a highly selective activator of the exchange protein directly activated by cAMP (Epac) that plays a crucial role in the regulation of various cellular processes.
Mechanism of Action
N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide activates this compound by binding to the cyclic AMP (cAMP) binding domain of this compound. This leads to the activation of various downstream signaling pathways, including the Rap1 and Akt pathways, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation in the hippocampus, improve cardiac function in heart failure, and inhibit the growth and metastasis of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide in lab experiments include its high selectivity for this compound, its ability to activate downstream signaling pathways, and its potential therapeutic applications. The limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity at high concentrations.
Future Directions
There are many future directions for the research on N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide. Some of these include the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various diseases, and the investigation of its mechanisms of action in various cellular processes. Additionally, the development of more selective and potent this compound activators could lead to the discovery of new therapeutic targets for various diseases.
Synthesis Methods
The synthesis of N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide is a complex process that involves multiple steps. The first step involves the synthesis of the pyrrolidine ring, which is achieved by reacting ethylamine with 3-chloro-1-propanol in the presence of sodium hydride. The resulting product is then reacted with 2-prop-2-ynoxybenzaldehyde in the presence of sodium hydride and acetic acid to form the desired product. The final step involves the sulfonation of the product using chlorosulfonic acid to obtain this compound.
Scientific Research Applications
N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide has potential applications in various fields of research, including neuroscience, cardiovascular research, and cancer research. It has been shown to activate this compound, which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. In neuroscience, this compound has been shown to enhance long-term potentiation, a process that is essential for learning and memory. In cardiovascular research, it has been shown to have potential therapeutic effects in the treatment of heart failure. In cancer research, it has been shown to inhibit the growth and metastasis of cancer cells.
properties
IUPAC Name |
N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-3-11-21-16-8-6-5-7-14(16)12-18-10-9-15(13-18)22(19,20)17-4-2/h1,5-8,15,17H,4,9-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUOTRMAFCQKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CCN(C1)CC2=CC=CC=C2OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine](/img/structure/B7647289.png)


![4-[[4-[(2-Methoxyphenyl)methoxy]piperidin-1-yl]methyl]thiadiazole](/img/structure/B7647312.png)
![3-bromo-2-chloro-N-[2-(2-methoxyethylamino)-2-oxoethyl]benzamide](/img/structure/B7647324.png)
![4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole](/img/structure/B7647326.png)
![N-ethyl-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647333.png)
![N-ethyl-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647334.png)
![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)
![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)
![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)
![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)
